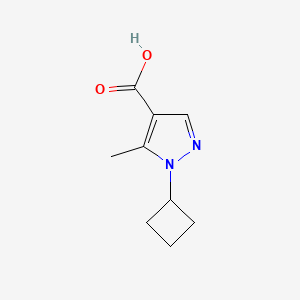

1-Cyclobutyl-5-methylpyrazole-4-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

1-cyclobutyl-5-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-8(9(12)13)5-10-11(6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBNOIHQWLJFPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2CCC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Cyclobutyl-5-methylpyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique cyclobutyl and methyl substitutions on the pyrazole ring, which influence its interaction with biological targets. Understanding its biological activity is crucial for exploring its applications in drug development, particularly for anti-inflammatory, antimicrobial, and anticancer therapies.

The molecular formula of this compound is CHNO. Its structure comprises a pyrazole ring with a carboxylic acid functional group, which contributes to its solubility and reactivity. The presence of the cyclobutyl group enhances its lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and engage in π-π stacking interactions, facilitating its binding to proteins involved in inflammatory and microbial pathways. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anti-inflammatory Activity

Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, it demonstrated significant inhibition rates comparable to standard anti-inflammatory drugs like dexamethasone at specific concentrations .

2. Antimicrobial Properties

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. In vitro studies revealed that it possesses notable activity against E. coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

3. Anticancer Potential

Preliminary investigations suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its mechanism may involve the induction of apoptosis or cell cycle arrest, although further research is needed to elucidate these pathways .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Cyclobutyl and methyl substitutions | Anti-inflammatory, antimicrobial |

| 3-Methyl-1H-pyrazole-5-carboxylic acid | Lacks cyclobutyl group; different reactivity | Limited anti-inflammatory properties |

| Phenylbutazone | Pyrazolidine derivative, potent anti-inflammatory | Established anti-inflammatory agent |

Case Studies

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

- Anti-inflammatory Study : A study reported that this compound significantly reduced edema in animal models when administered at specific doses, showing promise as a therapeutic agent for inflammatory diseases .

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of bacteria, highlighting its potential role in treating infections caused by multidrug-resistant organisms.

- Cytotoxicity Assays : In vitro assays demonstrated that this compound induced apoptosis in cancer cell lines, suggesting a mechanism that could be exploited for cancer therapy .

科学研究应用

Medicinal Chemistry Applications

1-Cyclobutyl-5-methylpyrazole-4-carboxylic acid has shown promise in medicinal chemistry, particularly for its anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Research indicates that this compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX). A study demonstrated that it significantly reduced the production of pro-inflammatory cytokines like IL-6 and TNF-alpha in vitro, suggesting its potential as an anti-inflammatory therapeutic agent.

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various bacterial strains. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential application in treating infections.

Agricultural Applications

In agriculture, this compound is explored for its fungicidal properties. It has been evaluated for effectiveness against several phytopathogenic fungi.

Case Study: Antifungal Efficacy

A study assessed the antifungal activity of this compound against seven different fungal strains. Results indicated that it displayed significant inhibitory effects, outperforming several standard fungicides . The compound's mechanisms may involve disruption of fungal cell wall synthesis or function.

Materials Science Applications

The unique chemical structure of this compound makes it a candidate for developing new materials. Its stability and reactivity allow it to serve as an intermediate in synthesizing more complex molecules used in various industrial applications.

Case Study: Synthesis Processes

Innovative synthetic routes have been developed to produce this compound efficiently, allowing for high yields and purity. These processes are crucial for scaling up production for industrial use .

相似化合物的比较

Comparison with Similar Compounds

The structural and functional attributes of 1-cyclobutyl-5-methylpyrazole-4-carboxylic acid can be contextualized by comparing it to analogs with variations in substituents, ring systems, or functional groups. Below is a detailed analysis based on available

Structural Analogues with Cycloalkyl Substituents

Functional Group Variations in Pyrazole Carboxylic Acids

常见问题

Q. Methodological Answer :

- IR Spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and pyrazole ring vibrations (1550–1600 cm⁻¹) .

- NMR :

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 195 for analogous compounds) .

Advanced: How to resolve contradictions in spectral data for cyclobutyl-substituted pyrazoles?

Methodological Answer :

Discrepancies between experimental and theoretical spectra (e.g., NMR chemical shifts) can arise from conformational flexibility of the cyclobutyl group. Strategies include:

- Variable-Temperature NMR : To assess dynamic effects (e.g., ring puckering) .

- DFT Calculations : Compare computed shifts (B3LYP/6-311+G(d,p)) with experimental data to identify dominant conformers .

- X-ray Crystallography : Resolve ambiguities by determining solid-state structures .

Basic: What are the key physicochemical properties influencing experimental design?

Q. Methodological Answer :

- Solubility : Limited aqueous solubility (logP ~2.5) necessitates polar aprotic solvents (DMF, DMSO) for reactions .

- Stability : Stable under inert atmospheres but degrades in strong acids/bases due to hydrolytic cleavage of the cyclobutyl group .

- Melting Point : Reported range 150–152°C for similar compounds; DSC analysis recommended for precise determination .

Advanced: How to design stability studies for long-term storage of this compound?

Q. Methodological Answer :

- Conditions : Test stability under accelerated conditions (40°C/75% RH for 6 months) per ICH guidelines .

- Analytical Methods : Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

- Incompatibilities : Avoid oxidizing agents (e.g., HNO₃, H₂O₂) and store in amber glass under nitrogen .

Basic: What are its primary applications in pharmacological research?

Q. Methodological Answer :

- Enzyme Inhibition : Pyrazole-4-carboxylic acids are explored as COX-2 inhibitors due to structural mimicry of arachidonic acid .

- Receptor Binding : Cyclobutyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

Advanced: How to evaluate structure-activity relationships (SAR) for anti-inflammatory activity?

Q. Methodological Answer :

- Modifications : Introduce substituents at the 3-position (e.g., halogens, methoxy) to assess electronic effects on COX-2 binding .

- In Silico Docking : Use AutoDock Vina to predict interactions with COX-2 active sites (PDB ID: 5KIR) .

- In Vitro Assays : Measure IC₅₀ in LPS-induced RAW264.7 cells for TNF-α suppression .

Basic: What safety precautions are required during handling?

Q. Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How to mitigate hazards during scale-up synthesis?

Q. Methodological Answer :

- Thermal Risk Assessment : Perform DSC to identify exothermic decomposition thresholds (>200°C for similar compounds) .

- Process Safety : Use continuous flow reactors to minimize intermediate accumulation and control heat dissipation .

- Waste Treatment : Hydrolyze waste with NaOH (pH >12) to deactivate reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。